molecular formula C18H20FNO B2362143 1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone CAS No. 477334-24-0

1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone

Cat. No.: B2362143
CAS No.: 477334-24-0
M. Wt: 285.362
InChI Key: BBBWJMAGFFSLCI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone is an organic compound that features a fluorophenyl group and an isopropylanilino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and 4-isopropylaniline.

    Condensation Reaction: The 4-fluoroacetophenone undergoes a condensation reaction with 4-isopropylaniline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 60-80°C for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to streamline the isolation and purification process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is studied for its properties in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: It is used in biological studies to investigate its interactions with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in the case of anti-inflammatory applications.

    Pathways Involved: It may inhibit the COX pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(4-methylanilino)-1-propanone
  • 1-(4-Fluorophenyl)-3-(4-ethylanilino)-1-propanone
  • 1-(4-Fluorophenyl)-3-(4-tert-butylanilino)-1-propanone

Uniqueness

1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone is unique due to the presence of the isopropyl group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall pharmacological profile.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-propan-2-ylanilino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c1-13(2)14-5-9-17(10-6-14)20-12-11-18(21)15-3-7-16(19)8-4-15/h3-10,13,20H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBWJMAGFFSLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-24-0
Record name 1-(4-FLUOROPHENYL)-3-(4-ISOPROPYLANILINO)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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